molecular formula C21H22BrN3O3S B2978355 N-(3-bromophenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide CAS No. 478040-57-2

N-(3-bromophenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide

Cat. No. B2978355
CAS RN: 478040-57-2
M. Wt: 476.39
InChI Key: YNDKGQMEDXMNSR-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide is a chemical compound that has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound is a thiazolidinedione derivative that has been shown to exhibit anti-inflammatory, antitumor, and neuroprotective properties.

Scientific Research Applications

Crystal Structure and Herbicidal Activity

Compounds synthesized using bromine as a cyclic reagent, similar in structure to the queried compound, have been analyzed for their crystal structure and found to be effective in herbicidal activity. These studies demonstrate the potential agricultural applications of such compounds, emphasizing their utility in weed management and crop protection Liu et al., 2008.

Synthesis and Biological Evaluation as Anti-inflammatory Agents

Research on compounds synthesized from bromo-acetyl derivatives, akin to the compound , has shown potential anti-inflammatory properties. These studies are pivotal in drug discovery, suggesting such compounds could be developed into new anti-inflammatory medications H. Thabet et al., 2011.

Synthesis and Antimicrobial Properties

Compounds with structures related to the queried compound have been synthesized and tested for their antibacterial and antifungal activities. The findings from these studies contribute to the search for new antimicrobial agents, which is crucial in combating drug-resistant bacteria and fungi V. Baranovskyi et al., 2018.

Cytotoxic Evaluation and Cancer Treatment Potential

Studies on acyl derivatives of similar compounds have explored their cytotoxicity against various cancer cell lines, indicating the potential for these substances in cancer treatment. Specifically, certain derivatives have shown high efficacy against resistant cell lines, offering hope for the development of new chemotherapeutic agents I. Gomez-Monterrey et al., 2011.

Synthesis and Fluorescent ATRP Initiator Applications

The synthesis and analysis of fluorescent ATRP initiators related to the queried compound highlight the potential for these compounds in polymer science. Their efficient initiation of acrylate polymerizations suggests applications in materials science, particularly in the development of new polymeric materials Ihor Kulai et al., 2016.

properties

IUPAC Name

N-(3-bromophenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O3S/c22-16-4-3-5-17(13-16)24-21(26)20(25-8-10-29(27,28)11-9-25)12-15-14-23-19-7-2-1-6-18(15)19/h1-7,13-14,20,23H,8-12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDKGQMEDXMNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C(CC2=CNC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide

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